Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]-
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Overview
Description
Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- is a chemical compound with the molecular formula C14H12BrClN2O It is characterized by the presence of a benzenecarboximidamide core substituted with a 4-[(4-bromo-2-chlorophenoxy)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- typically involves the reaction of 4-bromo-2-chlorophenol with benzyl chloride in the presence of a base to form the intermediate 4-[(4-bromo-2-chlorophenoxy)methyl]benzyl chloride. This intermediate is then reacted with benzenecarboximidamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidamide, 4-bromo-2-methyl-: This compound has a similar structure but with a different substitution pattern.
Benzenecarboximidamide, 2-bromo-N-hydroxy-4-methyl-: Another related compound with variations in the substituents.
Uniqueness
Benzenecarboximidamide, 4-[(4-bromo-2-chlorophenoxy)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents, along with the phenoxy group, makes it a valuable compound for various applications.
Properties
CAS No. |
1152544-08-5 |
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Molecular Formula |
C14H12BrClN2O |
Molecular Weight |
339.61 g/mol |
IUPAC Name |
4-[(4-bromo-2-chlorophenoxy)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H12BrClN2O/c15-11-5-6-13(12(16)7-11)19-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H3,17,18) |
InChI Key |
FAJADCASLHHBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C(=N)N |
Origin of Product |
United States |
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